molecular formula C8H7FN2O2S B2760864 Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride CAS No. 2172511-68-9

Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride

Cat. No.: B2760864
CAS No.: 2172511-68-9
M. Wt: 214.21
InChI Key: VCBHDXXFTBGLCD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been studied using various methods. For instance, the optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through radical reactions for the direct functionalization of this valuable scaffold . These reactions have been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Fluorescence and pH Sensing

Fluorescence Switching and pH Sensors : Imidazo[1,5-a]pyridinium ions, related to Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride, have been identified for their high emissivity and water solubility. These compounds show significant potential in fluorescence switching, acting as pH sensors due to their dual emission pathways. The ability to respond to pH changes makes them suitable for various analytical and diagnostic applications (Hutt et al., 2012).

Synthetic Methods and Fluorination

Regioselective Fluorination : A study described the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, highlighting an efficient method for introducing fluorine atoms into the imidazo[1,2-a]pyridine structure. This process uses Selectfluor in aqueous conditions, showcasing a versatile approach for modifying this compound to enhance its properties for further applications (Liu et al., 2015).

Medicinal Chemistry and Biological Activity

Pharmacological Properties : Research into the pharmacological properties of imidazo[1,2-a]pyridines has revealed their significance as enzyme inhibitors, receptor ligands, and anti-infectious agents. The structural versatility of these compounds allows for extensive medicinal chemistry exploration, aiming to develop novel therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Chemical Synthesis and Applications

Efficient Synthesis Techniques : Improvements in the synthesis of imidazo[1,2-a]pyridines have been reported, presenting methods that lower reaction temperatures and simplify post-treatment processes. Such advancements are crucial for the cost-effective production of this compound for various scientific and industrial applications (Paengphua et al., 2019).

Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" structure due to its broad range of applications in medicinal chemistry. Its representation in anticancer, antimicrobial, and various other therapeutic agents underscores the scaffold's potential in drug discovery and development (Deep et al., 2016).

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBHDXXFTBGLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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